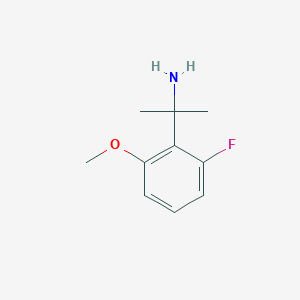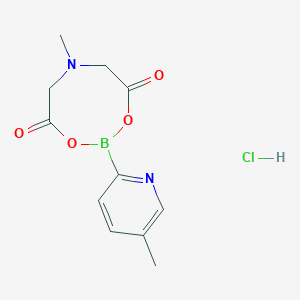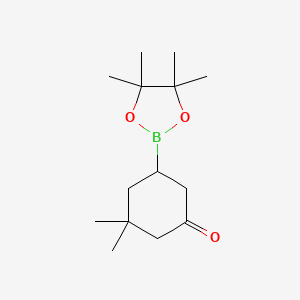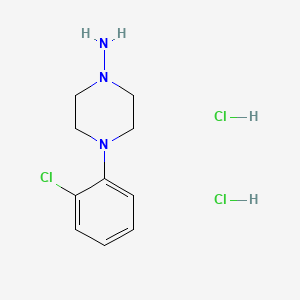
2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride is an organic compound that features a cyclopropylamino group and a methoxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A structurally similar compound with applications in plant growth regulation and medicinal chemistry.
Cyclopropylamine: Another related compound used in organic synthesis and pharmaceutical research.
Uniqueness
2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride is unique due to its combination of a cyclopropylamino group and a methoxypropanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-3-methoxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-4-6(7(9)10)8-5-2-3-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
InChI-Schlüssel |
ITIXXXOXSGFDCK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(=O)O)NC1CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)


![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)



![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)


![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
